DL-Methionine sulfoxide
Overview
Description
Methionine sulfoxide is an organic compound with the chemical formula CH₃S(O)CH₂CH₂CH(NH₂)CO₂H. It is a naturally occurring amino acid formed post-translationally through the oxidation of methionine. Methionine sulfoxide exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide . This compound plays a significant role in biological systems, particularly in the context of oxidative stress and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionine sulfoxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide and hypochlorite . The reaction typically involves the addition of the oxidizing agent to a solution of methionine under controlled conditions to ensure selective oxidation to the sulfoxide form.
Industrial Production Methods: Industrial production of methionine sulfoxide often involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Types of Reactions:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases (MsrA and MsrB).
Substitution: Methionine sulfoxide can undergo substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hypochlorite.
Reduction: Methionine sulfoxide reductases (MsrA and MsrB), thioredoxin.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Scientific Research Applications
Methionine sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Plays a role in the regulation of protein function and cellular redox status.
Medicine: Investigated for its role in aging and age-related diseases.
Industry: Used in the production of pharmaceuticals and as a marker for oxidative stress.
Mechanism of Action
Methionine sulfoxide exerts its effects primarily through its role in redox biology. The oxidation of methionine residues in proteins can lead to changes in protein structure and function. Methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidized proteins and maintaining cellular function . This process involves the thioredoxin system, which provides reducing equivalents for the reductases .
Comparison with Similar Compounds
Methionine sulfoxide is unique in its reversible oxidation-reduction cycle, which is not commonly observed in other amino acids. Similar compounds include:
Methionine sulfone: Formed by further oxidation of methionine sulfoxide.
Cysteine sulfoxide: Another sulfur-containing amino acid that undergoes oxidation.
Methionine sulfoxide’s ability to be enzymatically reduced back to methionine sets it apart from other oxidized amino acids, highlighting its role in cellular protection against oxidative damage .
Properties
IUPAC Name |
2-amino-4-methylsulfinylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866947 | |
Record name | 2-Amino-4-(methanesulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62697-73-8, 454-41-1, 3226-65-1 | |
Record name | Methionine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62697-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methionine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062697738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Methionine sulfoxide | |
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Record name | Methionine, S-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Amino-4-(methanesulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methionine S-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-amino-4-(methylsulphinyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-2-amino-4-(methylsulphinyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHIONINE SULFOXIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O74B4F6OYL | |
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Retrosynthesis Analysis
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